molecular formula C15H17NO6 B247089 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B247089
M. Wt: 307.3 g/mol
InChI Key: NNPCFKJMDIGADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as AHPP, is a naturally occurring compound found in several plants, including the roots of the Chinese herb Salvia miltiorrhiza. AHPP has been the subject of scientific research due to its potential therapeutic applications in various diseases.

Mechanism Of Action

The mechanism of action of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, several studies have suggested that 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the proliferation of cancer cells, induces apoptosis, and reduces oxidative stress and inflammation. 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to protect against ischemia-reperfusion injury in the heart and to improve cognitive function in models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its natural origin, low toxicity, and potential therapeutic applications in various diseases. However, the synthesis of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires careful attention to the reaction conditions and purification steps. In addition, further studies are needed to fully understand the mechanism of action of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential side effects.

Future Directions

Several future directions for the research on 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be identified. One direction is to investigate the potential therapeutic applications of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in other diseases, such as diabetes and inflammatory disorders. Another direction is to explore the use of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one as a lead compound for the development of new drugs with improved efficacy and safety. Further studies are also needed to fully understand the mechanism of action of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one and its potential side effects.

Synthesis Methods

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through several methods, including the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with ethylene glycol. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate, followed by the reaction with ethylene glycol. The synthesis of 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex process that requires careful attention to the reaction conditions and purification steps.

Scientific Research Applications

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of scientific research due to its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Several studies have shown that 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart. In addition, 4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its neuroprotective effects in models of Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-acetyl-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C15H17NO6

Molecular Weight

307.3 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-(2-hydroxyethyl)-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C15H17NO6/c1-8(18)12-13(16(5-6-17)15(21)14(12)20)9-3-4-10(19)11(7-9)22-2/h3-4,7,13,17,19-20H,5-6H2,1-2H3

InChI Key

NNPCFKJMDIGADR-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCO)O

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCO)O

Origin of Product

United States

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